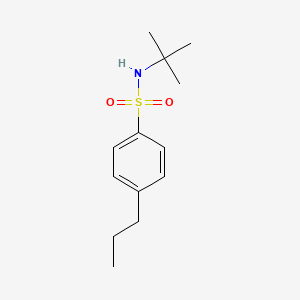

N-(tert-butyl)-4-propylbenzenesulfonamide

Overview

Description

N-(tert-butyl)-4-propylbenzenesulfonamide, also known as NBPS, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. The inhibition of CAIX by NBPS has been shown to reduce the growth and metastasis of cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-propylbenzenesulfonamide involves the inhibition of CAIX, an enzyme that plays a crucial role in regulating the pH of cancer cells. CAIX is overexpressed in cancer cells as a response to hypoxia, a condition of low oxygen levels that is commonly found in solid tumors. CAIX catalyzes the conversion of carbon dioxide to bicarbonate and protons, which helps to maintain the pH balance of cancer cells. N-(tert-butyl)-4-propylbenzenesulfonamide binds to the active site of CAIX, preventing its catalytic activity and leading to a decrease in the pH of cancer cells. This acidic environment is detrimental to cancer cells, leading to reduced proliferation and increased apoptosis.

Biochemical and Physiological Effects:

N-(tert-butyl)-4-propylbenzenesulfonamide has been shown to have potent effects on cancer cells, leading to reduced growth and metastasis. In addition, N-(tert-butyl)-4-propylbenzenesulfonamide has been investigated for its effects on other physiological systems such as the central nervous system and the eye. N-(tert-butyl)-4-propylbenzenesulfonamide has been shown to have neuroprotective effects in animal models of epilepsy and Alzheimer's disease. In glaucoma, N-(tert-butyl)-4-propylbenzenesulfonamide has been shown to reduce intraocular pressure, making it a potential candidate for the treatment of this condition.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-4-propylbenzenesulfonamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of CAIX, making it a valuable tool for investigating the role of this enzyme in cancer and other conditions. N-(tert-butyl)-4-propylbenzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(tert-butyl)-4-propylbenzenesulfonamide has some limitations as well. It has low solubility in water, which can make it challenging to work with in aqueous environments. In addition, N-(tert-butyl)-4-propylbenzenesulfonamide has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(tert-butyl)-4-propylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CAIX. This could lead to the development of more effective cancer therapies that target this enzyme. Another area of interest is the investigation of the effects of N-(tert-butyl)-4-propylbenzenesulfonamide on other physiological systems, such as the immune system and the cardiovascular system. Finally, the development of new delivery methods for N-(tert-butyl)-4-propylbenzenesulfonamide could improve its effectiveness in vivo and lead to more successful clinical trials.

Scientific Research Applications

N-(tert-butyl)-4-propylbenzenesulfonamide has been extensively studied for its potential application in cancer therapy. The overexpression of CAIX in cancer cells is associated with poor prognosis and resistance to chemotherapy. N-(tert-butyl)-4-propylbenzenesulfonamide has been shown to selectively inhibit CAIX, leading to reduced tumor growth and metastasis in preclinical models of cancer. In addition, N-(tert-butyl)-4-propylbenzenesulfonamide has been investigated for its potential application in other conditions such as glaucoma, epilepsy, and Alzheimer's disease.

properties

IUPAC Name |

N-tert-butyl-4-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-5-6-11-7-9-12(10-8-11)17(15,16)14-13(2,3)4/h7-10,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJPFSQVTDLJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-4-propylbenzenesulfonamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295518.png)

![N-{[(4-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5295531.png)

![2-(2-methoxy-4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5295536.png)

![5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295540.png)

![2-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B5295564.png)

![5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B5295570.png)

![6-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B5295571.png)

![N-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-N'-(2-fluorophenyl)urea](/img/structure/B5295577.png)

![N-ethyl-N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295581.png)

![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5295606.png)

![N-(2-methoxyethyl)-1'-[2-(methylthio)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5295611.png)

![methyl 2-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5295618.png)